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Introduction
Tobacco Mosaic Virus (TMV) is a rod-shaped virus that has served as a crucial model system

in virology and structural biology. Its well-defined helical structure makes it an excellent

specimen for cryo-electron microscopy (cryo-EM) to assess microscope performance and

image processing techniques. Achieving high-resolution structures requires a highly purified

and concentrated sample. This document provides detailed application notes and a

comprehensive protocol for the purification of TMV particles from infected plant tissue,

optimized for cryo-EM analysis. The protocol integrates common methodologies, including

polyethylene glycol (PEG) precipitation and differential centrifugation, to yield high-purity viral

preparations.

Core Principles of TMV Purification
The purification of TMV leverages its unique physical and chemical properties, primarily its

size, shape, and stability. The general workflow involves:

Homogenization: Extraction of the virus from infected plant leaves.

Clarification: Removal of plant debris and cellular components.

Precipitation: Concentration of the virus from the clarified extract, typically using PEG.
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Differential Centrifugation: Further purification and concentration of the virus particles based

on their sedimentation properties.

Resuspension and Final Preparation: Suspending the purified virus in a buffer suitable for

cryo-EM grid preparation.

Experimental Protocols
This protocol is a synthesis of established methods for TMV purification.[1][2] It is

recommended to perform all steps at 4°C unless otherwise specified to minimize protein

degradation.[3]

Materials and Buffers
Reagent Specifications Purpose

Infected Plant Tissue

Nicotiana tabacum leaves

systemically infected with TMV,

frozen

Virus source

Homogenization Buffer

0.5 M Sodium Phosphate

buffer (pH 7.2), 1% 2-

mercaptoethanol

Extraction and stabilization of

virus

Clarification Agent n-butanol
Removal of chloroplasts and

plant pigments

Precipitating Agent
Polyethylene glycol (PEG)

6000
Concentration of virus particles

Resuspension Buffer
0.01 M Sodium Phosphate

buffer (pH 7.2)
Resuspending viral pellets

Final Buffer for Cryo-EM
50 mM Tris-HCl (pH 7.4), 50

mM KCl

Final sample buffer for

vitrification[4]

Step-by-Step Purification Protocol
Part 1: Extraction and Clarification
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Homogenization: For every 1 gram of frozen, infected tobacco leaf tissue, use 1 ml of

homogenization buffer.[2] Homogenize the tissue in a blender for 5 minutes, gradually adding

the leaves to the buffer.[2]

Initial Filtration: Strain the homogenate through several layers of cheesecloth to remove

large plant debris.

Clarification with Butanol: To the filtered extract, add n-butanol to a final concentration of 8%

(v/v) (8 ml per 100 ml of extract).[2] Stir the mixture for 15 minutes. This step helps to

coagulate chloroplasts.[2]

Low-Speed Centrifugation: Centrifuge the mixture at 10,000 x g for 30 minutes to pellet the

plant debris.[2] Carefully decant and collect the supernatant, which contains the virus.

Part 2: PEG Precipitation

First PEG Precipitation: To the supernatant, slowly add solid PEG 6000 to a final

concentration of 4% (w/v) (4 g per 100 ml) while gently stirring.[2] Once the PEG is fully

dissolved, centrifuge at 10,000 x g for 15 minutes.[2]

Resuspension: Discard the supernatant and resuspend the pellets in 0.01 M Phosphate

buffer (pH 7.2). Use approximately 20 ml of buffer per 100 ml of the initial extract.[2]

Clarification Spin: Centrifuge the resuspended pellets at 10,000 x g for 15 minutes to remove

any remaining insoluble material.[2] The supernatant now contains a partially purified virus

suspension.

Second PEG Precipitation (Optional, for higher purity): To the supernatant from the previous

step, add NaCl to 0.4 g per 10 ml and PEG 6000 to 0.4 g per 10 ml.[2] Stir until dissolved

and then centrifuge at 10,000 x g for 15 minutes.[2]

Final Resuspension: Discard the supernatant and resuspend the final pellets in a minimal

volume of 0.01 M Phosphate buffer (e.g., 2 ml per 100 ml of initial extract).[2]

Part 3: Differential Centrifugation
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For cryo-EM, further purification by differential centrifugation is often necessary to remove

residual PEG and other contaminants.[5]

High-Speed Centrifugation (Pelleting): Centrifuge the virus suspension at high speed (e.g.,

120,000 x g) for a sufficient time to pellet the virus particles (e.g., 90 minutes).[3]

Resuspension: Carefully discard the supernatant and resuspend the viral pellet in the

desired final buffer for cryo-EM (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl).[4]

Low-Speed Centrifugation (Clarification): Centrifuge at a low speed (e.g., 10,000 x g) for 5-

10 minutes to pellet any aggregates. The supernatant contains the purified TMV particles.

Quantitative Data Summary
Step Parameter Value Reference

Homogenization Buffer to Tissue Ratio 1 ml : 1 g [2]

Homogenization Time 5 min [2]

Clarification
n-butanol

Concentration
8% (v/v) [2]

Centrifugation 10,000 x g for 30 min [2]

PEG Precipitation

(1st)

PEG 6000

Concentration
4% (w/v) [2]

Centrifugation 10,000 x g for 15 min [2]

PEG Precipitation

(2nd)
NaCl Concentration 0.4 g / 10 ml [2]

PEG 6000

Concentration
0.4 g / 10 ml [2]

Centrifugation 10,000 x g for 15 min [2]

Differential

Centrifugation
High-Speed Pelleting

~120,000 x g for 90

min
[3]

Low-Speed

Clarification

~10,000 x g for 5-10

min
[6]
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Sample Preparation for Cryo-EM
For optimal cryo-EM grid preparation, the final TMV sample should be at a suitable

concentration. A starting concentration of 3 mg/ml is often used.[4] The final buffer composition

can be critical as the TMV structure is sensitive to ionic conditions.[4]

Experimental Workflow Diagram
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Infected Tobacco Leaves

Homogenization
(0.5M Phosphate Buffer, 1% 2-Mercaptoethanol)

Cheesecloth Filtration

Butanol Clarification (8%)

Low-Speed Centrifugation
(10,000 x g, 30 min)

Collect Supernatant

Collect

First PEG Precipitation
(4% PEG 6000)

Low-Speed Centrifugation
(10,000 x g, 15 min)

Resuspend Pellet
(0.01M Phosphate Buffer)

Pellet

Clarification Spin
(10,000 x g, 15 min)

Collect Supernatant

Collect

Differential Ultracentrifugation

Resuspend in Cryo-EM Buffer

Purified TMV for Cryo-EM

Click to download full resolution via product page

Caption: Workflow for the purification of Tobacco Mosaic Virus (TMV) for cryo-EM applications.
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Concluding Remarks
This protocol provides a robust and reproducible method for obtaining high-purity Tobacco

Mosaic Virus particles suitable for high-resolution cryo-EM studies. The combination of PEG

precipitation and differential centrifugation effectively removes host plant contaminants and

aggregates. The final purity and concentration of the viral preparation are critical for successful

vitrification and subsequent structural determination. Researchers may need to optimize certain

parameters, such as centrifugation times and buffer compositions, based on their specific

experimental setup and downstream applications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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